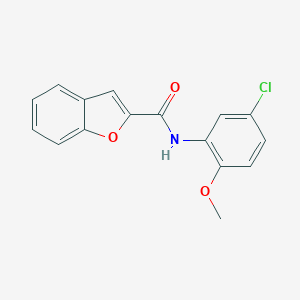![molecular formula C21H17N3O4 B278558 2-(4-methoxyphenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B278558.png)
2-(4-methoxyphenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide is a complex organic compound that features a combination of aromatic rings and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide typically involves multiple steps:
Formation of the Benzooxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Attachment of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a suitable pyridine derivative.
Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting the benzooxazole derivative with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base.
Introduction of the Methoxy-phenoxy Group: This step involves the nucleophilic substitution of a suitable phenol derivative with a methoxy group, typically using a halogenated precursor and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the acetamide linkage.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for electrophilic substitution, while nucleophilic substitution might involve bases or nucleophiles like amines or thiols.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amino derivatives or reduced carbonyl compounds.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-methoxyphenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of diseases such as cancer, inflammation, or neurological disorders.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as improved thermal stability, conductivity, or mechanical strength.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide would depend on its specific application. In a medicinal context, it might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxy-phenoxy)-N-(2-pyridin-3-yl-benzimidazol-5-yl)-acetamide
- 2-(4-Methoxy-phenoxy)-N-(2-pyridin-3-yl-benzothiazol-5-yl)-acetamide
- 2-(4-Methoxy-phenoxy)-N-(2-pyridin-3-yl-quinoxalin-5-yl)-acetamide
Uniqueness
Compared to similar compounds, 2-(4-methoxyphenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide may offer unique advantages such as enhanced binding affinity to specific targets, improved pharmacokinetic properties, or greater chemical stability. These features could make it a more attractive candidate for various applications in research and industry.
Properties
Molecular Formula |
C21H17N3O4 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide |
InChI |
InChI=1S/C21H17N3O4/c1-26-16-5-7-17(8-6-16)27-13-20(25)23-15-4-9-19-18(11-15)24-21(28-19)14-3-2-10-22-12-14/h2-12H,13H2,1H3,(H,23,25) |
InChI Key |
GKXGUVZJRDVLRI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B278476.png)
![3-isopropoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B278479.png)
![4-tert-butyl-N-[2-(morpholin-4-yl)phenyl]benzamide](/img/structure/B278481.png)
![3-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B278484.png)
![N-[4-(isobutyrylamino)-2-methoxyphenyl]pentanamide](/img/structure/B278485.png)
![N-[4-(acetylamino)-2-methoxyphenyl]pentanamide](/img/structure/B278487.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-methoxyphenyl]pentanamide](/img/structure/B278488.png)
![N-[3-(isobutyrylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B278492.png)
![N-[4-(butyrylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide](/img/structure/B278493.png)

![N-[3-(3-BROMO-4-ETHOXYBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B278500.png)
![N-[3-[(3-methoxybenzoyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B278501.png)
![Methyl 4-cyano-3-methyl-5-[(3-methylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B278502.png)
![Ethyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B278503.png)
